molecular formula C20H24N4O4S B2667696 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894042-67-2

2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2667696
CAS No.: 894042-67-2
M. Wt: 416.5
InChI Key: LCWREAIIJUMNSV-UHFFFAOYSA-N
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Description

2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a methoxyphenyl group, and a cyclopentylcarbamoyl moiety, making it a unique structure with diverse chemical properties.

Scientific Research Applications

2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxyphenyl group, and the attachment of the cyclopentylcarbamoyl moiety. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the use of electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.

    Attachment of the Cyclopentylcarbamoyl Moiety: This can be done through nucleophilic substitution reactions, where the cyclopentylcarbamoyl group is introduced using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrimidine ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}propanoic acid
  • N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Uniqueness

2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-24-19(27)16(18(26)23-14-7-9-15(28-2)10-8-14)11-21-20(24)29-12-17(25)22-13-5-3-4-6-13/h7-11,13H,3-6,12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWREAIIJUMNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)NC2CCCC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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